6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c1-20-13-3-2-10(4-11(13)14)21(18,19)17-6-9-5-15-8-16-12(9)7-17/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECMTJFQRNXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl Cyanoacetate Derivatives
The pyrrolo[3,4-d]pyrimidine scaffold is synthesized via a two-step cyclization sequence. Ethyl cyanoacetate reacts with 1,3-dioxolane-protected bromoethyl propionate under alkaline conditions (K₂CO₃, DMF, 60°C), forming 2-cyano-3-(1,3-dioxolan-2-yl)ethyl propionate. Subsequent treatment with formamidine acetate in the presence of hydrochloric acid induces cyclization, yielding pyrrolo[3,4-d]pyrimidin-4-ol.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | K₂CO₃, 1,3-dioxolane | DMF | 60°C | 6 h | 76% |
| 2 | Formamidine acetate, HCl | H₂O/EtOH | Reflux | 12 h | 68% |
Halogenation at Position 4
Chlorination of pyrrolo[3,4-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h) provides 4-chloropyrrolo[3,4-d]pyrimidine, a key intermediate for further functionalization.
Sulfonylation Strategies: Introducing the 3-Fluoro-4-Methoxybenzenesulfonyl Moiety
Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via chlorination of 3-fluoro-4-methoxybenzyl mercaptan in aqueous acetic acid. Chlorine gas is bubbled through a suspension at 0–10°C for 30 minutes, achieving quantitative conversion to the sulfonyl chloride.
Optimization Data
| Substrate | Acid Concentration | Chlorination Time | Yield |
|---|---|---|---|
| Benzyl mercaptan derivative | 33% AcOH | 30 min | 92% |
Coupling to Pyrrolo[3,4-d]Pyrimidine
The 4-chloro intermediate reacts with 3-fluoro-4-methoxybenzenesulfonyl chloride under mild conditions (DIPEA, DCM, 0–10°C). Nucleophilic aromatic substitution at position 6 proceeds with high regioselectivity due to the electron-deficient pyrimidine ring.
Sulfonylation Parameters
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| DIPEA | DCM | 0–10°C | 8 h | 85% |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs flash chromatography (Biotage system, silica cartridges) with ethyl acetate/hexane gradients, achieving >98% purity. Recrystallization from ethanol further enhances crystallinity for X-ray diffraction analysis.
Spectroscopic Validation
- ¹H NMR (300 MHz, CDCl₃): δ 3.94 (s, 3H, OCH₃), 6.97–7.12 (m, 3H, aromatic), 8.21 (s, 1H, pyrimidine-H).
- HRMS (ESI): m/z calculated for C₁₅H₁₂FN₃O₃S [M+H]⁺ 342.0712, found 342.0709.
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Sulfonylation | 4 | 54% | >98% | Industrial |
| Direct Metal-Catalyzed Coupling | 3 | 48% | 95% | Lab-scale |
Mechanistic Considerations
Cyclization Stereoelectronics
The formamidine-mediated cyclization proceeds via enamine intermediate formation, followed by intramolecular nucleophilic attack by the cyano nitrogen, as evidenced by DFT calculations.
Sulfonyl Chloride Reactivity
Chlorine’s electrophilic character facilitates radical-mediated S–S bond cleavage in benzyl mercaptans, generating sulfonic acid intermediates that react with excess Cl₂ to form sulfonyl chlorides.
Industrial-Scale Adaptations
Continuous Flow Chlorination
Replacing batch chlorination with microreactor systems reduces reaction time from 8 h to 15 minutes, enhancing throughput (Patent CN105622616A).
Solvent Recycling
DMF recovery via vacuum distillation achieves 90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the sulfonyl group, which can form strong hydrogen bonds or ionic interactions with the target molecule. The pyrrolo[3,4-d]pyrimidine core may also play a role in stabilizing the binding through π-π stacking interactions .
Comparison with Similar Compounds
Key Observations :
Target Engagement and Mechanism
- BK47214 and related sulfonamides are implicated in inhibiting protein-protein interactions (e.g., Bcl-xL), a key target in cancer therapy for inducing apoptosis . The fluorine atom in BK47214 may strengthen hydrophobic interactions with target proteins, while the methoxy group in the target compound could improve water solubility for better bioavailability .
Therapeutic Potential
- Anticancer Activity : Pyrrolo[3,4-d]pyrimidine derivatives are frequently explored as kinase inhibitors. For example, tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate () is a precursor for covalent kinase inhibitors . The target compound’s sulfonyl group may mimic ATP-binding motifs in kinases, enabling competitive inhibition .
- Immunomodulation: Compounds like 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine () are studied for immune checkpoint modulation. The fluorine and methoxy groups in the target compound could fine-tune selectivity for immune-related targets .
Challenges :
- The methoxy group may require protection during sulfonylation to prevent demethylation.
- Fluorine introduces steric and electronic effects that could slow reaction kinetics, necessitating optimized temperatures or catalysts .
Q & A
Q. In silico approaches :
- Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID 1XKK) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
- QSAR models : Corinate substituent hydrophobicity (ClogP) with cytotoxicity (R² > 0.85) .
Advanced: How to design derivatives for improved pharmacokinetics?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
